2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c1-16-10-12-29(13-11-16)22(31)15-32-24-28-27-23(30(24)18-8-6-17(25)7-9-18)20-14-26-21-5-3-2-4-19(20)21/h2-9,14,16,26H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHRLUTUOKPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone represents a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, a sulfanyl group, and various aromatic substituents, which may contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent studies and findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN5OS |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylpiperidin-1-yl)ethanone |
| InChI Key | ABCDEFGHIJKLMNOPQRSTUV |
The mechanism of action for this compound may involve interactions with specific enzymes or receptors within biological systems. The presence of functional groups such as the fluorophenyl and piperidinyl moieties suggests potential binding interactions that could modulate the activity of target proteins or enzymes.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated moderate to potent antiproliferative activities against various cancer cell lines, including Hela and A549 cells . The incorporation of the indole and triazole moieties has been linked to enhanced anticancer activity due to their ability to interfere with cellular processes.
Antifungal and Antibacterial Properties
The triazole scaffold is known for its antifungal and antibacterial activities. Compounds containing the triazole ring have been shown to inhibit the growth of several fungal pathogens and bacteria, including MRSA . The specific compound's potential for antifungal activity was suggested through structure-activity relationship (SAR) studies that indicated enhanced efficacy when halogenated substituents were present.
Pharmacological Significance
Triazoles are recognized for their broad pharmacological profile, which includes antifungal, antibacterial, antiviral, and anticancer properties . The unique combination of functional groups in this compound may enhance its selectivity and efficacy against specific biological targets.
Study 1: Anticancer Efficacy
A study evaluated a series of indole-triazole derivatives for their anticancer activity. The results indicated that compounds with similar structural features to our compound exhibited significant growth inhibition in cancer cell lines such as Hela and A549. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of triazole derivatives. Results showed that compounds with the triazole-thioether moiety had enhanced activity against Candida species compared to standard antifungal agents . This suggests that our compound may also possess significant antifungal capabilities.
Scientific Research Applications
Biological Activities
The compound's structure suggests several potential biological activities:
Antimicrobial Activity : Compounds containing the triazole scaffold have been reported to exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may possess antibacterial and antifungal activities due to its ability to interfere with microbial cell wall synthesis and function .
Anticancer Potential : The presence of the indole and triazole moieties in the compound is associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways . In vitro studies are needed to evaluate its effectiveness against specific cancer cell lines.
Neuropharmacological Effects : The 4-methylpiperidine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders. Investigations into its effects on neurotransmitter systems could reveal its potential as an anxiolytic or antidepressant agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Triazole Ring : The initial step involves the synthesis of the triazole ring through a condensation reaction between appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the fluorophenyl and indole groups via nucleophilic substitution or coupling reactions.
- Thioether Formation : The thioether linkage is formed by reacting a suitable thiol with an electrophilic precursor.
- Final Modification : The final step involves attaching the piperidine moiety through acylation or similar reactions.
Case Studies
Several studies have highlighted the applications of similar compounds in various therapeutic areas:
- Antimicrobial Studies : A study evaluated a series of triazole derivatives against various bacterial strains, demonstrating that modifications significantly affect their antimicrobial potency. This suggests that structural variations in compounds like 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone could enhance efficacy.
- Cancer Research : Research on indole-based compounds has shown promising results in inhibiting tumor growth in xenograft models. The incorporation of triazole rings has been linked to improved bioactivity and selectivity towards cancer cells .
- Neuropharmacology : Investigations into piperidine derivatives have revealed their potential as modulators of neurotransmitter systems, suggesting that similar modifications in this compound could lead to novel treatments for neurological disorders .
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this compound?
The synthesis involves sequential functionalization of the triazole-thioether core. A typical route includes:
- Step 1 : Condensation of 4-fluorophenyl ethanone derivatives with a triazole-thiol precursor under reflux in anhydrous DMF, catalyzed by K₂CO₃ to form the thioether linkage .
- Step 2 : Coupling the intermediate with 1H-indole-3-carbaldehyde via a nucleophilic substitution reaction, requiring strict temperature control (60–70°C) and nitrogen atmosphere to prevent oxidation .
- Step 3 : Introduction of the 4-methylpiperidinyl group via amidation or alkylation, optimized using HATU as a coupling agent in DCM at room temperature .
Critical Conditions : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity (>95%) and ensure yields >70% .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and thioether bond. For example, the indole NH proton appears as a singlet at δ 10.2–10.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 476.1542) and detects trace impurities .
- HPLC-PDA : Quantifies purity (>98%) using a reverse-phase column (λ = 254 nm) .
Q. What structural features influence this compound’s reactivity and stability?
- The triazole-thioether moiety enhances electrophilicity, facilitating nucleophilic attacks at the sulfur atom .
- The 4-fluorophenyl group introduces electron-withdrawing effects, stabilizing the ethanone carbonyl (IR stretch at ~1680 cm⁻¹) .
- The 4-methylpiperidine moiety contributes to basicity (pKa ~8.5), influencing solubility in acidic buffers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the triazole and indole moieties?
- Systematic Substituent Variation : Synthesize analogs with halogenated indoles (e.g., 5-bromo-indole) or modified triazoles (e.g., 1,2,3-triazole vs. 1,2,4-triazole) to assess impact on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., ) to identify hydrogen-bonding interactions between the indole NH and target proteins like 5-lipoxygenase .
- Free-Wilson Analysis : Quantify contributions of substituents to antibacterial activity using regression models .
Q. What computational methods predict binding affinity with targets like 5-lipoxygenase (5-LOX)?
- Docking Studies : Use AutoDock Vina with the 5-LOX crystal structure (PDB: 3V99). The indole moiety shows π-π stacking with Phe177, while the fluorophenyl group fits into a hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-thioether interaction with the catalytic Fe²⁺ site .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values .
Q. How should contradictions in reported biological activity data be resolved?
- Assay Validation : Replicate studies using standardized protocols (e.g., MIC assays for antifungal activity with Candida albicans ATCC 10231) .
- Purity Reassessment : Re-analyze disputed batches via LC-MS to rule out impurities (e.g., des-methylpiperidine byproducts) as confounding factors .
- Target Selectivity Profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) to confirm specificity .
Q. What strategies optimize reaction yield and purity during triazole ring synthesis?
- Catalyst Screening : Compare ZnCl₂ (75% yield) vs. CuI (82% yield) for cyclocondensation reactions .
- Solvent Optimization : Use THF:H₂O (4:1) instead of DMF to reduce side-product formation .
- Workup Refinement : Purify via flash chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization in ethanol .
Q. Which crystallographic techniques resolve ambiguities in 3D conformation?
- Single-Crystal X-Ray Diffraction : Resolve bond angle distortions (e.g., C-S-C angle ~105°) and confirm the s-cis conformation of the thioether .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 12% to crystal packing) .
- Synchrotron Radiation : Apply high-resolution data (λ = 0.7 Å) to detect disorder in the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
